
C25H22F4N2O5S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C25H22F4N2O5S is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of fluorine, nitrogen, oxygen, and sulfur atoms, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H22F4N2O5S typically involves multi-step organic reactions. One common approach is to start with a fluorinated aromatic compound, which undergoes a series of substitutions and additions to introduce the necessary functional groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
C25H22F4N2O5S: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
C25H22F4N2O5S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which C25H22F4N2O5S exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or signal transduction pathways. The exact mechanism may vary depending on the context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C25H22F4N2O5S include other fluorinated aromatic compounds and molecules with similar functional groups. Examples include:
C24H20F4N2O5S: A closely related compound with one less carbon atom.
C25H22F4N2O4S: A similar compound with one less oxygen atom.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the presence of fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H22F4N2O5S |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]-5,7,8-trifluoro-N-(3-fluorophenyl)-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C25H22F4N2O5S/c1-35-17-7-6-14(12-18(17)36-2)8-9-31-10-11-37(33,34)24-22(29)20(27)19(21(28)23(24)31)25(32)30-16-5-3-4-15(26)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,30,32) |
InChI Key |
QPDQSZRMTUGVGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCS(=O)(=O)C3=C2C(=C(C(=C3F)F)C(=O)NC4=CC(=CC=C4)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629139.png)
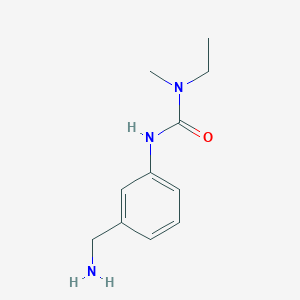
![7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12629151.png)
![Ethyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B12629153.png)

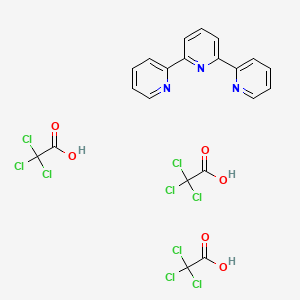
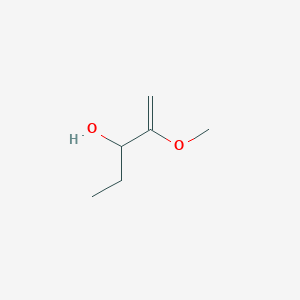
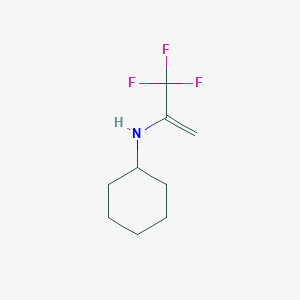
![2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B12629196.png)
![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12629213.png)
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629214.png)
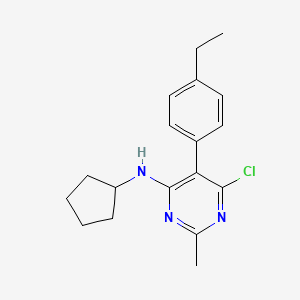
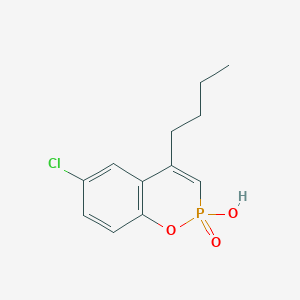
![6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12629239.png)
